4-Amino-furazan-3-carboxylic acid 2-morpholin-4-yl-2-oxo-ethyl ester
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Description
“4-Amino-furazan-3-carboxylic acid 2-morpholin-4-yl-2-oxo-ethyl ester” is a chemical compound with the molecular formula C9H12N4O5 . It has a molecular weight of 256.22 g/mol . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: InChI=1S/C9H12N4O5/c10-8-7 (11-18-12-8)9 (15)17-5-6 (14)13-1-3-16-4-2-13/h1-5H2, (H2,10,12)
. This represents the unique structure of the molecule, including the arrangement of atoms and bonds.
Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 533.4±60.0 °C and a predicted density of 1.475±0.06 g/cm3 . It also has a predicted pKa of -1.28±0.47, indicating that it may act as a weak acid in solution .
Scientific Research Applications
Synthesis and Chemical Reactions
4-Amino-furazan-3-carboxylic acid 2-morpholin-4-yl-2-oxo-ethyl ester participates in a range of chemical reactions, forming various derivatives with potential biological activities. It reacts with o-aminophenol and ethylenediamine, leading to the formation of benzoxazol-2-yl- and dihydro-1H-imidazol-2-yl-1,2,5-oxadiazol-3-amines. Additionally, it reacts with aminoethanol to form compounds with amino and ethanol functionalities. Further treatment with triethyl orthoformate in acetic anhydride yields complex compounds like benzo[4,5]imidazo[1,2-c][1,2,5]oxadiazolo[3,4-e]pyrimidine, while alkylation with haloalkanes produces amino-4-(1-R-benzo[d]imidazol-2-yl)-1,2,5-oxadiazoles (Sergievskii et al., 2002).
properties
IUPAC Name |
(2-morpholin-4-yl-2-oxoethyl) 4-amino-1,2,5-oxadiazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O5/c10-8-7(11-18-12-8)9(15)17-5-6(14)13-1-3-16-4-2-13/h1-5H2,(H2,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFZVPUIRPFXCQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)COC(=O)C2=NON=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30349530 |
Source
|
Record name | 4-Amino-furazan-3-carboxylic acid 2-morpholin-4-yl-2-oxo-ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30349530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-furazan-3-carboxylic acid 2-morpholin-4-yl-2-oxo-ethyl ester | |
CAS RN |
312277-99-9 |
Source
|
Record name | 4-Amino-furazan-3-carboxylic acid 2-morpholin-4-yl-2-oxo-ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30349530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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